An In-depth Technical Guide to the Physical Properties of (2-methanesulfonylphenyl)hydrazine hydrochloride
An In-depth Technical Guide to the Physical Properties of (2-methanesulfonylphenyl)hydrazine hydrochloride
Introduction
(2-methanesulfonylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. Hydrazine-containing compounds are crucial building blocks in the synthesis of a variety of heterocyclic systems, which are prevalent in many biologically active molecules.[1][2] The presence of the methanesulfonyl group, a strong electron-withdrawing moiety, on the phenyl ring is expected to modulate the electronic properties and, consequently, the reactivity and biological activity of the hydrazine functional group. This guide provides a comprehensive overview of the core physical properties of (2-methanesulfonylphenyl)hydrazine hydrochloride, with a focus on the experimental methodologies required for their determination, catering to professionals engaged in its synthesis, characterization, and application.
Molecular Identity and Structure
A foundational understanding of a compound begins with its molecular identity. The key identifiers for (2-methanesulfonylphenyl)hydrazine hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | (2-methanesulfonylphenyl)hydrazine hydrochloride | [3] |
| Synonyms | N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride | [3] |
| CAS Number | 912341-53-8 | [3] |
| Molecular Formula | C₇H₁₁ClN₂O₂S | [3] |
| Molecular Weight | 222.69 g/mol | [3] |
| Chemical Structure |
| (Structure drawn based on name) |
Synthesis Pathway
The synthesis of (2-methanesulfonylphenyl)hydrazine hydrochloride typically follows a well-established route for preparing substituted phenylhydrazines, which involves a two-step process: diazotization of the corresponding aniline followed by reduction.[4][5]
Caption: General synthesis pathway for (2-methanesulfonylphenyl)hydrazine hydrochloride.
Experimental Protocol: Synthesis
This protocol provides a generalized procedure for the synthesis of (2-methanesulfonylphenyl)hydrazine hydrochloride, adapted from established methods for similar compounds.[4][6]
-
Diazotization:
-
Dissolve 2-(methylsulfonyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid and cool it in an ice bath.
-
Rapidly add the cold diazonium salt solution to the stannous chloride solution under vigorous stirring. A precipitate of (2-methanesulfonylphenyl)hydrazine hydrochloride is expected to form.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the crude product with a small amount of cold, saturated sodium chloride solution to remove impurities.[4]
-
For further purification, recrystallization from an appropriate solvent system, such as aqueous ethanol or by dissolving in water and reprecipitating with concentrated hydrochloric acid, can be employed.[7]
-
Physical Properties and Their Determination
Due to the limited availability of specific experimental data for (2-methanesulfonylphenyl)hydrazine hydrochloride, this section focuses on the established methodologies for determining its key physical properties.
Melting Point
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2 °C.[8] For comparison, the isomeric (4-methanesulfonylphenyl)hydrazine hydrochloride has a reported melting point of 202 °C.[9][10]
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to determine a rough range.
-
For an accurate measurement, heat at a rate of approximately 10-20 °C/minute until the temperature is about 20 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Caption: Workflow for melting point determination.
Solubility
The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems. As a hydrochloride salt, (2-methanesulfonylphenyl)hydrazine hydrochloride is expected to be soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents.
-
Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the compound dissolves completely.
-
Acid/Base Solubility: If insoluble in water, test for solubility in 5% aqueous HCl and 5% aqueous NaOH. As a hydrazine hydrochloride, it is not expected to dissolve further in acid but may react with a strong base to form the free base, which might have different solubility characteristics.
-
Organic Solvents: Test the solubility in a range of organic solvents with varying polarities, such as ethanol, methanol, dichloromethane, ethyl acetate, and hexane, following the same procedure as for water.
-
Equilibration: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed flask. Agitate the mixture at a constant temperature for 24-72 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Determine the concentration of the solute in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The expected chemical shifts (δ) in ppm relative to TMS are as follows:
-
Aromatic Protons (4H): These protons will appear in the downfield region, likely between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing sulfonyl group.[11][12] The ortho and para positions relative to the sulfonyl group will be the most deshielded.
-
Hydrazine Protons (NH-NH₂): These protons are exchangeable with D₂O and may appear as broad signals. Their chemical shifts can vary significantly depending on the solvent and concentration but are typically found in the range of 5.0-9.0 ppm.[12]
-
Methyl Protons (-SO₂CH₃, 3H): A sharp singlet is expected for the methyl protons of the sulfonyl group, likely in the range of 3.0-3.5 ppm.
The expected chemical shifts (δ) in ppm are:
-
Aromatic Carbons (6C): The aromatic carbons will resonate in the range of 120-150 ppm. The carbon directly attached to the sulfonyl group will be significantly deshielded.[13][14]
-
Methyl Carbon (-SO₂CH₃, 1C): The methyl carbon of the sulfonyl group is expected to appear around 40-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretching: The hydrazine group will show characteristic N-H stretching vibrations in the region of 3100-3400 cm⁻¹.[15]
-
S=O Stretching: The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Aromatic C-H Stretching: Absorption bands for aromatic C-H stretching are expected just above 3000 cm⁻¹.[15]
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the free base (C₇H₁₀N₂O₂S) would be expected. Common fragmentation pathways for phenylhydrazines include the loss of NH₂ or the entire hydrazine group.[16][17] The presence of the sulfonyl group may lead to characteristic fragmentations involving the loss of SO₂ or CH₃SO₂.
Safety and Handling
Hydrazine derivatives are known to be toxic and should be handled with appropriate safety precautions.[18][19]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[20]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and acids.[19] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[22]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Applications in Research and Drug Development
Substituted phenylhydrazines are versatile reagents in organic synthesis and medicinal chemistry.[23]
-
Synthesis of Heterocycles: They are key precursors in the synthesis of various nitrogen-containing heterocycles, such as indoles (via the Fischer indole synthesis), pyrazoles, and pyrazolones, which are common scaffolds in pharmaceuticals.[24]
-
Drug Discovery: The (2-methanesulfonylphenyl)hydrazine moiety can be incorporated into lead compounds to explore its impact on biological activity. The sulfonyl group can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability.
-
Chemical Probes: Hydrazine derivatives have been developed as chemical probes for studying enzyme function.[1]
Conclusion
While specific experimental data for (2-methanesulfonylphenyl)hydrazine hydrochloride is not widely published, this guide provides a comprehensive framework for its characterization based on well-established chemical principles and experimental protocols. By following the methodologies outlined for synthesis, purification, and analysis, researchers can confidently work with this compound and explore its potential in drug discovery and chemical synthesis. The predictive spectral data and safety guidelines further equip scientists with the necessary tools for its effective and safe utilization.
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